molecular formula C16H15N3O2S B15188062 1,4-Benzenediamine, N,N-dimethyl-N'-(2-nitrobenzo(b)thien-3-yl)- CAS No. 128554-91-6

1,4-Benzenediamine, N,N-dimethyl-N'-(2-nitrobenzo(b)thien-3-yl)-

Cat. No.: B15188062
CAS No.: 128554-91-6
M. Wt: 313.4 g/mol
InChI Key: BZLZLQOQOMLHJR-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a benzenediamine core with dimethyl and nitrobenzo(b)thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of 1,4-benzenediamine, which is then subjected to dimethylation. The nitrobenzo(b)thienyl group is introduced through a nitration reaction followed by a coupling reaction with the dimethylated benzenediamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N,N-dimethyl-: A simpler analog without the nitrobenzo(b)thienyl group.

    1,4-Benzenediamine, N,N-diethyl-: Similar structure with ethyl groups instead of methyl groups.

    1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrophenyl)-: Similar structure with a nitrophenyl group instead of nitrobenzo(b)thienyl.

Uniqueness

1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to the presence of the nitrobenzo(b)thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

128554-91-6

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine

InChI

InChI=1S/C16H15N3O2S/c1-18(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)22-16(15)19(20)21/h3-10,17H,1-2H3

InChI Key

BZLZLQOQOMLHJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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